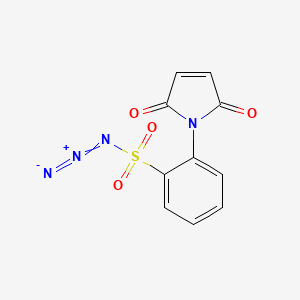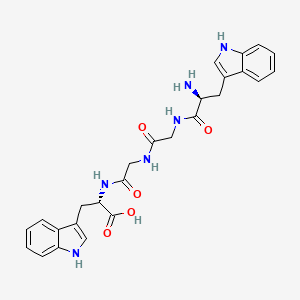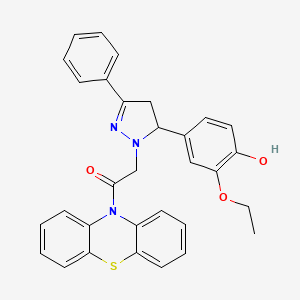
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound is a hybrid molecule that combines the phenothiazine nucleus with a pyrazole moiety, which may enhance its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- can be achieved through a multi-step process. One common method involves the condensation of 10H-phenothiazine with a pyrazole derivative under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to optimize reaction conditions and improve yield. Microwave-assisted synthesis has been shown to reduce reaction times and enhance the efficiency of the process. The use of automated reactors and continuous flow systems can further streamline the production process, making it more scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine sulfoxides or sulfones, while reduction may produce phenothiazine derivatives with reduced functional groups.
Scientific Research Applications
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Such as calmodulin and NADHquinone oxidoreductase, which are involved in cellular respiration and energy production.
Disrupting Cellular Processes: By interfering with the function of efflux pumps and ion channels, leading to the accumulation of toxic substances within cells.
Activating Immune Responses: By stimulating macrophages and other immune cells to target and destroy pathogens.
Comparison with Similar Compounds
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with similar structural features but different pharmacological properties.
Thioridazine: Another phenothiazine derivative with antitubercular activity and a distinct mechanism of action.
Promethazine: An antihistamine with a phenothiazine nucleus, used primarily for its antiemetic and sedative effects.
The uniqueness of 10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- lies in its hybrid structure, which combines the pharmacological properties of phenothiazine and pyrazole, potentially enhancing its therapeutic efficacy and broadening its range of applications.
Properties
CAS No. |
78807-69-9 |
|---|---|
Molecular Formula |
C31H27N3O3S |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-[3-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C31H27N3O3S/c1-2-37-28-18-22(16-17-27(28)35)26-19-23(21-10-4-3-5-11-21)32-33(26)20-31(36)34-24-12-6-8-14-29(24)38-30-15-9-7-13-25(30)34/h3-18,26,35H,2,19-20H2,1H3 |
InChI Key |
AGLHNMIETFRXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=NN2CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


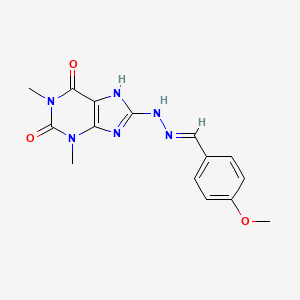

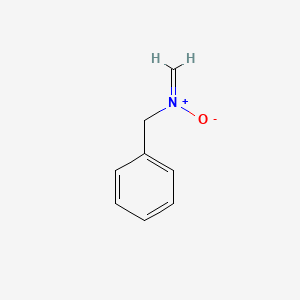

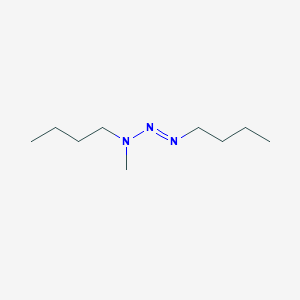

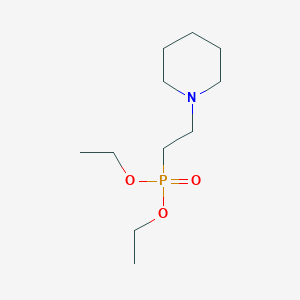
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)

